molecular formula C26H30N4O7S B2375760 4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688060-05-1

4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B2375760
CAS No.: 688060-05-1
M. Wt: 542.61
InChI Key: RNQBISJZTASVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C26H30N4O7S and its molecular weight is 542.61. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study on zinc phthalocyanine derivatives highlighted their potential for use in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Their remarkable potential as Type II photosensitizers for treating cancer makes them significant in the realm of medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial activity. Some of these newly synthesized compounds exhibited good to moderate activity against a variety of microorganisms, showcasing their potential in addressing the ongoing challenge of microbial resistance and the need for new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anticancer and Antioxidant Activities

A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed their significant antioxidant and anticancer activities. Some derivatives were found to be more cytotoxic against certain cancer cell lines than others, indicating the importance of structural modifications in enhancing the therapeutic potential of these compounds (Tumosienė et al., 2020).

Radioiodination and Biodistribution Studies

The radioiodination and biodistribution of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice showed the compound's potential as a radiopharmaceutical for targeting tumor cells. This study opens avenues for developing potent radiopharmaceuticals for cancer diagnosis and therapy (Al-Salahi et al., 2018).

Mechanism of Action

Properties

IUPAC Name

4-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7S/c1-34-11-9-27-24(32)15-38-26-29-20-13-22-21(36-16-37-22)12-19(20)25(33)30(26)10-3-4-23(31)28-14-17-5-7-18(35-2)8-6-17/h5-8,12-13H,3-4,9-11,14-16H2,1-2H3,(H,27,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBISJZTASVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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